![molecular formula C20H23NO5S B1451024 1-((4'-methoxy-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid CAS No. 885269-48-7](/img/structure/B1451024.png)
1-((4'-methoxy-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid
Descripción general
Descripción
Métodos De Preparación
The preparation of 1-(4’-Methoxy-4-biphenylylsulfonylamino)cyclohexanecarboxylic acid involves several synthetic routes. One common method includes the reaction of 4-methoxy-4-biphenylamine with cyclohexanecarboxylic acid in the presence of a sulfonylating agent. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene and catalysts like triethylamine. The reaction mixture is then purified using techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Oxidation Reactions
The sulfonamide and methoxy-biphenyl groups participate in oxidation under controlled conditions:
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Sulfonamide Oxidation | KMnO₄ (acidic) | Sulfonic acid derivative | N/A | |
Biphenyl Ring Oxidation | NaOCl/H₂O₂ | Hydroxylated biphenyl intermediates | N/A |
-
The methoxy group stabilizes the biphenyl ring against aggressive oxidation, directing electrophilic attacks to specific positions.
-
Oxidation of sulfonamide to sulfonic acid derivatives is inferred from analogous biphenyl-sulfonamide systems .
Reduction Reactions
The carboxylic acid and sulfonamide groups are amenable to reduction:
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Carboxylic Acid Reduction | LiAlH₄/THF | Cyclohexane-methanol derivative | 72% | |
Sulfonamide Reduction | H₂/Pd-C | Amine intermediate | 65% |
-
Reduction of the carboxylic acid to a primary alcohol is confirmed via LiAlH₄, a standard method for such transformations .
-
Catalytic hydrogenation cleaves the sulfonamide N–S bond, yielding an amine .
Esterification and Amidation
The carboxylic acid undergoes nucleophilic acyl substitution:
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Esterification | ROH/H₂SO₄ | Cyclohexane-ester derivatives | 85% | |
Amide Formation | ClCOCOCl/NH₃ | Cyclohexane-amide analogs | 78% |
-
Esterification with alcohols (e.g., methanol, ethanol) under acidic conditions is well-documented for biphenyl-carboxylic acids .
-
Amidation via activation with chloroformate reagents is scalable for drug discovery .
Substitution Reactions
Electrophilic substitution occurs on the biphenyl ring:
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄ | Nitro-biphenyl derivative | 60% | |
Halogenation | Br₂/FeBr₃ | Brominated biphenyl analog | 55% |
-
The methoxy group directs nitration and halogenation to the para position relative to the sulfonamide group .
Hydrolysis and Stability
Acidic/basic hydrolysis impacts the sulfonamide and ester groups:
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : The sulfonamide group is known for antibacterial properties, making this compound a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest it may interact with enzymes involved in cancer pathways, indicating potential as an anticancer agent .
Biochemical Interactions
Research indicates that 1-((4'-methoxy-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid may exhibit interactions with various biomolecules:
- Enzyme Inhibition : It may inhibit specific enzymes related to metabolic pathways, impacting cellular processes.
- Binding Affinity Studies : Techniques such as surface plasmon resonance or molecular docking simulations are suggested to elucidate binding interactions with target proteins.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of sulfonamides exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could be further developed into a potent antimicrobial agent .
- Cancer Pathway Interaction : Research has indicated that compounds with similar structures can inhibit enzymes involved in tumor growth. The sulfonamide component may provide a mechanism for targeting cancerous cells selectively.
- Biochemical Mechanisms : Investigations into the biochemical properties reveal that the compound interacts with cellular signaling pathways, influencing gene expression and metabolic functions. This highlights its potential use in therapeutic contexts where modulation of these pathways is beneficial .
Mecanismo De Acción
The mechanism of action of 1-(4’-Methoxy-4-biphenylylsulfonylamino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
1-(4’-Methoxy-4-biphenylylsulfonylamino)cyclohexanecarboxylic acid can be compared with other similar compounds, such as:
4-Methoxy-4-biphenylamine: A precursor in the synthesis of the compound.
Cyclohexanecarboxylic acid: Another precursor used in the synthesis.
Sulfonylating agents: Various sulfonylating agents like sulfonyl chlorides and sulfonyl anhydrides can be used in the preparation of similar compounds.
The uniqueness of 1-(4’-Methoxy-4-biphenylylsulfonylamino)cyclohexanecarboxylic acid lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for research and industrial applications.
Actividad Biológica
1-((4'-methoxy-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid (commonly referred to as compound 1) is a synthetic organic compound notable for its complex structure, which includes a cyclohexane ring, a sulfonamide group, and a methoxy-substituted biphenyl moiety. With the molecular formula and a molecular weight of approximately 389.47 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Synthesis
The synthesis of compound 1 typically involves several steps, including the reaction of 4-methoxy-4-biphenylamine with cyclohexanecarboxylic acid in the presence of a sulfonylating agent. Common reaction conditions include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine. The final product is purified through recrystallization or column chromatography.
Antimicrobial Properties
The sulfonamide group in compound 1 is known for its antibacterial properties. Initial studies indicate that this compound may interact with various biological targets involved in inflammation and cancer pathways. The presence of the biphenyl moiety suggests additional therapeutic effects that could enhance its efficacy against microbial infections.
Anticancer Activity
Research has indicated that compound 1 may exhibit anticancer properties by interacting with specific enzymes or receptors involved in cancer cell proliferation. Preliminary data suggest potential binding affinity with enzymes implicated in metabolic pathways, which could lead to either inhibition or activation effects depending on the target .
Compound 1's primary target appears to be Stromelysin-1 , a human protein involved in extracellular matrix remodeling. This interaction may influence various cellular processes, including cell signaling pathways and gene expression. The compound's ability to inhibit certain enzymes could significantly affect metabolic pathways, contributing to its biological activity.
In Vitro Studies
In vitro assays have demonstrated that compound 1 can enhance the cytotoxicity of doxorubicin in resistant cancer cell lines (K562/DOX). The reversal fold (RF) values indicate that compound 1 enhances doxorubicin's effectiveness compared to standard reference compounds like verapamil .
Compound | RF Value | Notes |
---|---|---|
Compound 1 | Higher than verapamil | Enhanced doxorubicin cytotoxicity |
Verapamil | Standard reference | Used for comparison |
Toxicity Assessment
Toxicity assessments using MTT assays revealed that compound 1 exhibited low intrinsic cytotoxicity in non-transformed cells at concentrations up to 10 μM, suggesting a favorable safety profile for further development as an anticancer agent .
Comparative Analysis with Similar Compounds
The structural similarities between compound 1 and other sulfonamide derivatives highlight its unique pharmacological profile:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Sulfanilamide | Basic sulfonamide structure | First synthetic antibacterial drug |
Celecoxib | Sulfonamide with phenyl group | Selective COX-2 inhibitor |
Benzene Sulfonamide | Simple sulfonamide | Primarily used as an antibacterial agent |
The complex biphenyl structure combined with a cyclohexane ring may confer distinct pharmacokinetic properties to compound 1, potentially broadening its therapeutic applications compared to simpler sulfonamides.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((4'-methoxy-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid?
- Methodological Answer : The synthesis typically involves sequential coupling and sulfonamide formation. First, the biphenyl core is constructed via Suzuki-Miyaura cross-coupling between 4-bromo-4'-methoxybiphenyl and a boronic acid derivative. The sulfonamide group is introduced by reacting 4-sulfonyl chloride derivatives with 1-aminocyclohexane-1-carboxylic acid under basic conditions (e.g., pyridine or DIPEA). Key intermediates, such as cyclohexane carboxylic acid derivatives, can be esterified to improve solubility during purification . Final hydrolysis of the ester yields the target compound.
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is essential for confirming the biphenyl linkage, methoxy group position, and sulfonamide connectivity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies functional groups like sulfonamide (S=O stretches at ~1350 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in the cyclohexane ring .
Q. How can researchers confirm the stereochemistry of the cyclohexane ring in this compound?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can separate enantiomers using hexane:isopropanol mobile phases. X-ray crystallography provides definitive proof of absolute configuration, as demonstrated in structurally similar cyclohexane derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
- Methodological Answer : SAR studies should systematically modify substituents on the biphenyl (e.g., replacing methoxy with halogens or alkyl groups) and cyclohexane (e.g., introducing methyl or hydroxyl groups). In vitro assays (e.g., enzyme inhibition or cell viability) are conducted alongside computational docking to correlate structural changes with activity. For example, replacing the methoxy group with a tetrazole (as in ) could enhance binding to metal-dependent enzymes .
Q. What experimental strategies address low aqueous solubility during pharmacological testing?
- Methodological Answer : Solubility can be improved via:
- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays.
- Prodrug derivatization : Convert the carboxylic acid to a methyl ester (as in ) for enhanced membrane permeability, followed by in vivo hydrolysis .
- Nanoformulation : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance bioavailability.
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Standardize protocols (e.g., ATP levels in viability assays) and validate compound purity via HPLC (>95%). Cross-reference with structurally analogous compounds (e.g., tetrazole derivatives in or benzenesulfonamides in ) to identify trends. For example, impurities in sulfonamide synthesis (e.g., unreacted intermediates) may skew activity results .
Q. Data-Driven Analysis
Q. What computational tools are recommended for predicting the binding mode of this compound to target proteins?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (GROMACS) simulations are used to predict binding interactions. The sulfonamide group often anchors the compound to polar residues (e.g., Arg or His), while the biphenyl moiety occupies hydrophobic pockets. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) optimize the geometry and charge distribution of the methoxy and carboxylic acid groups .
Q. How can researchers validate the metabolic stability of this compound in preclinical studies?
- Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) to measure half-life (t₁/₂) and intrinsic clearance. LC-MS/MS identifies metabolites, such as hydroxylation at the cyclohexane ring or demethylation of the methoxy group. Comparative studies with deuterated analogs (e.g., replacing methoxy with CD₃O-) can mitigate rapid metabolism .
Propiedades
IUPAC Name |
1-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-26-17-9-5-15(6-10-17)16-7-11-18(12-8-16)27(24,25)21-20(19(22)23)13-3-2-4-14-20/h5-12,21H,2-4,13-14H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKSOMBIPMPTDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3(CCCCC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660086 | |
Record name | 1-[(4'-Methoxy[1,1'-biphenyl]-4-sulfonyl)amino]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-48-7 | |
Record name | 1-[(4'-Methoxy[1,1'-biphenyl]-4-sulfonyl)amino]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.